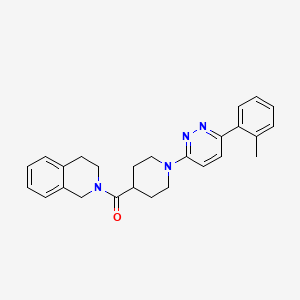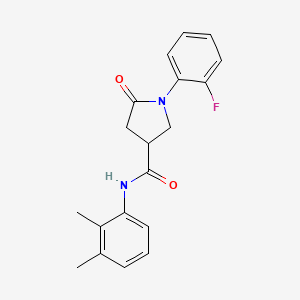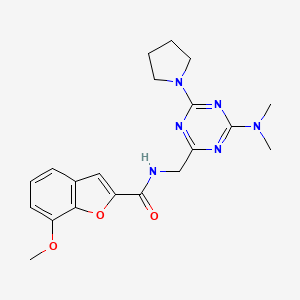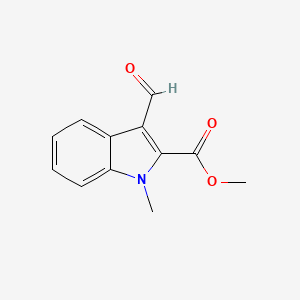
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone is a chemical entity with a diverse structure incorporating elements of isoquinolines, pyridazines, and piperidines
准备方法
Synthetic routes for (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone typically start with the construction of the isoquinoline and pyridazine core structures. These cores are then functionalized with the necessary substituents before being coupled through various organic reactions:
Isoquinoline Synthesis: Traditional Bischler-Napieralski cyclization or Pictet-Spengler reaction under controlled acidic conditions can create the isoquinoline ring.
Pyridazine Formation: This can be achieved through condensation reactions involving hydrazine and 1,3-diketones.
Final Coupling: The isoquinoline and pyridazine moieties can be linked via a piperidine scaffold through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
化学反应分析
The compound undergoes several types of reactions due to its complex structure:
Oxidation and Reduction: Both the isoquinoline and pyridazine rings can be targets for oxidation or reduction, leading to various hydroxylated or reduced derivatives.
Substitution: The aromatic rings and the piperidine moiety allow for electrophilic and nucleophilic substitution reactions, often using halogens or organic electrophiles.
Major Products: Depending on the conditions, major products may include substituted analogs, N-oxides, and reduced derivatives, facilitating further functionalization or modification.
科学研究应用
This compound finds applications in multiple fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its structural framework is often explored for enzyme inhibition or as a ligand in receptor binding studies.
Medicine: Research often focuses on its potential pharmacological properties, such as anti-inflammatory, anti-tumor, or antiviral activities.
Industry: In materials science, it could be a precursor for the synthesis of new polymers or as an intermediate in the production of fine chemicals.
作用机制
The compound's mechanism of action in biological systems typically involves interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that recognize the isoquinoline or pyridazine moieties.
Pathways Involved: Inhibition of enzymatic activity, modulation of receptor signaling pathways, or interference with DNA/RNA synthesis.
相似化合物的比较
When compared to other isoquinoline, pyridazine, or piperidine derivatives, (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone stands out due to its combined structural motifs, which enhance its versatility and potential effectiveness.
Similar Compounds: Other derivatives of isoquinoline (e.g., papaverine), pyridazine (e.g., phthalazine), and piperidine (e.g., piperine) each possess unique properties but often lack the multifaceted functionality found in this compound.
Highlighting its uniqueness, the combination of these different functional groups creates a highly versatile scaffold for the development of new drugs or materials.
That should give you a thorough overview. What do you think?
属性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O/c1-19-6-2-5-9-23(19)24-10-11-25(28-27-24)29-15-13-21(14-16-29)26(31)30-17-12-20-7-3-4-8-22(20)18-30/h2-11,21H,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUSDVRQGXAKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2851272.png)
![Methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B2851275.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2851276.png)
![1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine](/img/structure/B2851277.png)
![2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide](/img/structure/B2851278.png)
![N-(4-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2851281.png)

![N-(3-chlorobenzyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2851285.png)
![5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole](/img/structure/B2851286.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2851287.png)


![Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2851294.png)
![N-(3,4-dimethoxyphenethyl)-2-ethylbenzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2851295.png)
